Marcellomycin
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Overview
Description
Marcellomycin is a pyrromycinone glycoside isolated by fractionation of the bohemic acid complex, an anthracycline mixture obtained from fermentations of the bacterium Actinosporangium bohemicum . It is closely related to aclacinomycin A and is known for its antineoplastic properties . This compound intercalates into DNA, inducing DNA crosslinks, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .
Preparation Methods
Marcellomycin is synthesized through the fermentation of Actinosporangium bohemicum . The fermentation broth is subjected to fractionation to isolate the bohemic acid complex, from which this compound is further purified . The industrial production involves large-scale fermentation followed by extraction and purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Marcellomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction of this compound can lead to the formation of reduced glycosides and aglycones.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Major products formed from these reactions include polar conjugates and aglycones .
Scientific Research Applications
Marcellomycin has several scientific research applications:
Mechanism of Action
Marcellomycin exerts its effects by intercalating into DNA and inducing DNA crosslinks . This inhibits DNA replication and repair, as well as RNA and protein synthesis . The compound also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis . The molecular targets include DNA and various enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Marcellomycin is similar to other anthracyclines such as aclacinomycin A and musettamycin . it is unique in its ability to inhibit nucleolar RNA synthesis at concentrations much lower than those required to inhibit DNA synthesis . This makes it a valuable compound for studying the selective inhibition of nucleolar RNA synthesis.
Similar Compounds
- Aclacinomycin A
- Musettamycin
- Doxorubicin
- Pyrromycin
Properties
CAS No. |
63710-10-1 |
---|---|
Molecular Formula |
C42H55NO17 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |
InChI Key |
VJRAUFKOOPNFIQ-TVEKBUMESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Synonyms |
marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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